Felbamate Ethyl Impurity
Descripción
Propiedades
Número CAS |
53054-24-3 |
|---|---|
Fórmula molecular |
C13H18N2O4 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
[2-(carbamoyloxymethyl)-2-phenylbutyl] carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-2-13(8-18-11(14)16,9-19-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,14,16)(H2,15,17) |
Clave InChI |
OIPWNQULJSLGCJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1 |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Ethylfelbamate; 2-Ethyl-2-phenyl-1,3-propanediol Dicarbamate; |
Origen del producto |
United States |
Métodos De Preparación
Alkaline Hydrolysis of Felbamate
The most well-documented route involves the hydrolysis of Felbamate in alkaline environments. When Felbamate (2-phenyl-1,3-propanediol dicarbamate) is exposed to aqueous solutions with a pH > 9, the carbamate groups undergo nucleophilic attack by hydroxide ions. This reaction cleaves the carbamate bonds, yielding 2-ethyl-2-phenyl-1,3-propanediol dicarbamate as a primary degradation product. The reaction mechanism proceeds via intermediate formation of unstable isocyanate species, which subsequently rearrange to form the ethyl impurity (Figure 1).
Critical Factors Influencing Hydrolysis:
-
pH : Rates of impurity formation increase exponentially above pH 9.5.
-
Temperature : Elevated temperatures (e.g., 40–60°C) accelerate degradation, with a 2.5-fold increase in impurity concentration observed per 10°C rise.
-
Solvent Systems : Hydrolysis is exacerbated in polar aprotic solvents like acetonitrile due to enhanced hydroxide ion activity.
Oxidative Degradation Pathways
While less prevalent, oxidative conditions can also generate this compound. Exposure to peroxides or metal ions (e.g., Fe³⁺) promotes free radical-mediated cleavage of Felbamate’s propane backbone, leading to ethyl-group migration and impurity formation. This pathway is particularly relevant in formulations containing polyunsaturated excipients, which may auto-oxidize during storage.
Industrial Synthesis and Impurity Control Strategies
The synthesis of Felbamate itself is a potential source of ethyl impurity if reaction conditions are suboptimal. Recent patents and industrial guidelines outline methods to minimize its formation during large-scale production.
In-Process Control Measures
Pharmaceutical manufacturers implement rigorous controls during Felbamate production:
-
Real-Time pH Monitoring : Automated systems maintain reaction pH within ±0.2 units of target values to prevent alkaline hydrolysis.
-
Crystallization Optimization : Recrystallization of Felbamate from toluene/hexane mixtures (3:1 v/v) reduces ethyl impurity levels from 0.5% to <0.1%.
Analytical Characterization of this compound
Accurate quantification and identification of the ethyl impurity require advanced chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method separates Felbamate from its degradation products using:
-
Column : C8 reversed-phase (250 × 4.6 mm, 5 µm)
-
Mobile Phase : 0.01 M ammonium phosphate (pH 6.5):acetonitrile (75:25 v/v)
-
Detection : UV at 210 nm
This method achieves baseline separation of the ethyl impurity (retention time = 8.2 min) from Felbamate (10.5 min) with a limit of detection (LOD) of 0.5 µg/mL.
Table 2: HPLC Validation Parameters
| Parameter | Value |
|---|---|
| Linearity Range | 1–100 µg/mL |
| R² | 0.9998 |
| Intraday Precision | 1.2% RSD |
| Interday Precision | 2.8% RSD |
Mass Spectrometric Confirmation
LC-MS/MS analysis using electrospray ionization (ESI+) confirms the impurity’s identity:
-
Molecular Ion : m/z 267.1 [M+H]⁺
-
Fragmentation Pattern :
Comparative Analysis of Preparation Methods
The choice of synthesis or degradation protocol significantly impacts impurity profiles:
Degradation vs. Intentional Synthesis
-
Forced Degradation (Alkaline Hydrolysis) :
-
Direct Synthesis from PPD :
Environmental Impact Considerations
Modern synthesis methods reduce waste generation by 40% compared to traditional routes, primarily through solvent recovery systems and catalytic reagent use.
Regulatory and Pharmacopeial Standards
Global regulatory bodies mandate strict controls over this compound levels:
-
ICH Q3B Guidelines : Maximum allowed limit = 0.15% of Felbamate content
-
USP Monograph : Requires HPLC identification with reference standard comparison
Table 3: Global Regulatory Limits
Análisis De Reacciones Químicas
Types of Reactions
Felbamate Ethyl Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of simpler alcohols .
Aplicaciones Científicas De Investigación
Felbamate Ethyl Impurity has several scientific research applications, including:
Chemistry: Used as a reference standard in the analysis of Felbamate and its impurities.
Biology: Studied for its potential biological effects and interactions with cellular components.
Medicine: Investigated for its impact on the safety and efficacy of Felbamate as a therapeutic agent.
Mecanismo De Acción
it is known that Felbamate itself acts by modulating the activity of GABA receptors and inhibiting the glycine-mediated activation of NMDA receptors . The ethyl impurity may interact with similar molecular targets, potentially affecting the overall pharmacological profile of Felbamate.
Comparación Con Compuestos Similares
Comparative Analysis with Structurally or Functionally Related Compounds
Structural Analogues and Derivatives
Felbamate (Parent Drug)
- Molecular Formula : C₁₁H₁₄N₂O₄
- Key Features: Binds to NMDA receptors (inhibition) and enhances GABAergic activity . Limited clinical use due to hepatotoxicity and aplastic anemia linked to its metabolite, atropaldehyde (2-phenylpropenol) . Potency: ED₅₀ = 25 mg/kg (rat MES test) .
Fluorofelbamate
- Molecular Formula : C₁₁H₁₃FN₂O₄
- Key Features :
Ethyl Carbamate (Urethane)
- Molecular Formula: C₃H₇NO₂
- Key Features: Genotoxic impurity formed during Felbamate synthesis . Carcinogenic in rodents (hepatic adenomas, testicular tumors) . Regulatory threshold: ≤1 ppm in pharmaceuticals .
Meprobamate
Comparative Data Table
Functional and Pharmacological Comparisons
- Fluorofelbamate eliminates hepatotoxicity risks by avoiding reactive aldehyde formation .
- Synthetic Byproducts :
- Regulatory Status :
Discussion and Implications
The structural nuances between this compound and its analogues underscore the importance of impurity profiling in drug safety. For instance:
- Fluorofelbamate’s design mitigates toxicity while retaining efficacy, offering a safer alternative to Felbamate .
- Ethyl carbamate’s presence in Felbamate highlights the need for advanced synthesis protocols (e.g., LC-MS monitoring) to minimize genotoxic risks .
These comparisons inform both regulatory strategies and the development of next-generation anticonvulsants with improved safety margins.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying Felbamate Ethyl Impurity in drug substances?
- Methodological Answer : Use orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection for quantification, coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) for structural confirmation. For trace-level impurities, hyphenated methods like LC-MS/MS are critical. Reference standards must be characterized using ICH Q3A guidelines, including CAS number verification and purity assessment (≥95%) .
Q. How should researchers validate the synthesis pathway of this compound to ensure reproducibility?
- Methodological Answer : Document reaction conditions (e.g., temperature, catalysts, solvents) and intermediates rigorously. Use in-process controls (IPC) like Thin-Layer Chromatography (TLC) to monitor reaction progress. For novel impurities, provide spectral data (1H/13C NMR, IR) and elemental analysis in the Supporting Information, adhering to journal-specific formatting requirements .
Q. What thresholds define clinically relevant levels of this compound in drug formulations?
- Methodological Answer : Follow ICH Q3B guidelines: impurities ≥0.10% (w/w) require identification and qualification. For genotoxic impurities, apply stricter thresholds (e.g., ≤1.5 μg/day). Use Accelerated Stability Studies (40°C/75% RH for 6 months) to predict degradation pathways and impurity formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity quantification across different analytical platforms?
- Methodological Answer : Perform cross-validation using certified reference materials (CRMs) and standardized protocols. For example, discrepancies between HPLC-UV and LC-MS data may arise from ion suppression or matrix effects. Address these by spiking known impurity concentrations into placebo formulations and comparing recovery rates .
Q. What experimental designs are optimal for studying the toxicological impact of this compound in preclinical models?
- Methodological Answer : Use dose-ranging studies in rodent models with impurity levels exceeding ICH thresholds (e.g., 10x therapeutic exposure). Include positive controls (e.g., known hepatotoxins) and negative controls (vehicle-only). Measure biomarkers like ALT/AST for hepatotoxicity and conduct histopathological analyses. Ensure compliance with REB guidelines for ethical data collection .
Q. How can batch-to-batch variability in impurity profiles be minimized during Felbamate synthesis?
- Methodological Answer : Implement Quality-by-Design (QbD) principles: identify Critical Process Parameters (CPPs) via Design of Experiments (DoE). For example, optimize solvent purity (e.g., ethyl acetate vs. acetone) and reaction time to suppress byproduct formation. Use multivariate analysis (e.g., PCA) to correlate process variables with impurity levels .
Q. What strategies are effective for isolating and characterizing low-abundance this compound from complex matrices?
- Methodological Answer : Employ preparative HPLC with fraction collection, followed by lyophilization for isolation. For structural elucidation, combine High-Resolution Mass Spectrometry (HRMS) with 2D NMR (e.g., COSY, HSQC). For isomeric impurities, use chiral columns or X-ray crystallography .
Data Presentation & Reproducibility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
